molecular formula C18H22N2O5 B3757305 3,6-DIETHYL 4-[(3-HYDROXYPROPYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE

3,6-DIETHYL 4-[(3-HYDROXYPROPYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE

Cat. No.: B3757305
M. Wt: 346.4 g/mol
InChI Key: VUXNLJYIMMJZDO-UHFFFAOYSA-N
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Description

3,6-DIETHYL 4-[(3-HYDROXYPROPYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIETHYL 4-[(3-HYDROXYPROPYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by functionalization at specific positions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3,6-DIETHYL 4-[(3-HYDROXYPROPYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

3,6-DIETHYL 4-[(3-HYDROXYPROPYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-DIETHYL 4-[(3-HYDROXYPROPYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Primaquine: Another antimalarial drug with structural similarities.

Uniqueness

3,6-DIETHYL 4-[(3-HYDROXYPROPYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE is unique due to its specific functional groups and substitutions, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

diethyl 4-(3-hydroxypropylamino)quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-3-24-17(22)12-6-7-15-13(10-12)16(19-8-5-9-21)14(11-20-15)18(23)25-4-2/h6-7,10-11,21H,3-5,8-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXNLJYIMMJZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,6-DIETHYL 4-[(3-HYDROXYPROPYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE
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3,6-DIETHYL 4-[(3-HYDROXYPROPYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE
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3,6-DIETHYL 4-[(3-HYDROXYPROPYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE

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